molecular formula C5H10O B1601074 2-Pentanone-1,1,1,3,3-d5 CAS No. 24313-49-3

2-Pentanone-1,1,1,3,3-d5

Cat. No. B1601074
Key on ui cas rn: 24313-49-3
M. Wt: 91.16 g/mol
InChI Key: XNLICIUVMPYHGG-PVGOWFQYSA-N
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Patent
US07449533B2

Procedure details

To a solution of 10.00 g (151.3 mmol) of cyclopentadiene in 40 ml of methanol, 18.6 ml (174.2 mmol) of methyl propyl ketone and 4.5 ml (54.7 mmol) of pyrrolidine were added with ice cooling, followed by stirring at room temperature for one night. After the reaction solution was diluted with 100 ml of ether, 50 ml of water was added. The organic phase was separated, washed with water and a saturated saline solution, then dried over anhydrous magnesium sulfate and filtered. From the filtrate, the solvent was removed under reduced pressure to obtain a liquid. The liquid was subjected to vacuum distillation (70° C./1 mmHg) to obtain 12.30 g (91.64 mmol) of a yellow liquid (yield: 61%). The analyzed values are given below.
Quantity
10 g
Type
reactant
Reaction Step One
Name
methyl propyl ketone
Quantity
18.6 mL
Type
reactant
Reaction Step One
Quantity
4.5 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Yield
61%

Identifiers

REACTION_CXSMILES
[CH:1]1[CH2:5][CH:4]=[CH:3][CH:2]=1.[CH2:6]([C:9]([CH3:11])=O)[CH2:7][CH3:8].N1CCCC1>CO.CCOCC.O>[CH3:8][C:7]([CH2:6][CH2:9][CH3:11])=[C:2]1[CH:1]=[CH:5][CH:4]=[CH:3]1

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
C1=CC=CC1
Name
methyl propyl ketone
Quantity
18.6 mL
Type
reactant
Smiles
C(CC)C(=O)C
Name
Quantity
4.5 mL
Type
reactant
Smiles
N1CCCC1
Name
Quantity
40 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
100 mL
Type
solvent
Smiles
CCOCC
Name
Quantity
50 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
by stirring at room temperature for one night
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
The organic phase was separated
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
a saturated saline solution, then dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
From the filtrate, the solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
to obtain a liquid
DISTILLATION
Type
DISTILLATION
Details
The liquid was subjected to vacuum distillation (70° C./1 mmHg)

Outcomes

Product
Name
Type
product
Smiles
CC(=C1C=CC=C1)CCC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 91.64 mmol
AMOUNT: MASS 12.3 g
YIELD: PERCENTYIELD 61%
YIELD: CALCULATEDPERCENTYIELD 60.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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